
Comprehensive Technical Guide: N-
Undecanoylglycine-Vmn2r26 Receptor Signaling
in Intestinal Immunity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: N-Undecanoylglycine

CAS No.: 83871-09-4

Cat. No.: S597890

Get Quote

Introduction and Biological Significance

The N-undecanoylglycine-Vmn2r26 signaling axis represents a sophisticated chemical surveillance

system employed by the intestinal epithelium to detect bacterial pathogens and mount appropriate

antimicrobial responses. This mechanism centers on Tuft-2 cells, a specialized subset of intestinal epithelial

cells that function as sentinels at mucosal barriers. Unlike other epithelial cell types traditionally viewed as

primarily structural, Tuft-2 cells have emerged as active participants in innate immunity, bridging chemical

sensing with immunological effector functions [1] [2]. These cells are morphologically characterized by their

microvilli tufts and molecularly defined by expression of Sh2d6, which serves as a signature marker for the

CD45+ Tuft-2 cell population [2].

The significance of this pathway extends beyond basic science to potential therapeutic applications. The

discovery that intestinal Tuft-2 cells can directly sense bacterial metabolites through vomeronasal receptors

fundamentally expands our understanding of host-microbe interactions at mucosal surfaces. This system

represents an evolutionarily conserved mechanism whereby the host immune system monitors microbial

presence through their metabolic byproducts, allowing for rapid response to potential pathogens before they

can establish overwhelming infection [1]. Research confirms that Tuft-2 cells are derived from Lgr5+
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intestinal stem cells rather than bone marrow-derived lineages, positioning them as integral components of

the epithelial barrier defense system [2].

Core Signaling Mechanism and Molecular Players

The N-undecanoylglycine-Vmn2r26 signaling pathway constitutes a sophisticated GPCR-mediated

detection system that translates bacterial metabolite presence into coordinated immune responses. The

pathway follows a precise molecular sequence from ligand recognition to physiological output, with each

component serving specialized functions in the signaling cascade.

Key Molecular Components

N-undecanoylglycine: This bacterial metabolite serves as the primary ligand for the Vmn2r26

receptor. It represents a conjugated fatty acid structure where undecanoic acid is amide-linked to

glycine, creating a molecule with both lipophilic and hydrophilic properties that likely facilitates its

distribution in the intestinal lumen and accessibility to Tuft-2 cell receptors [1] [3].

Vmn2r26: This vomeronasal receptor belongs to the family of G-protein coupled receptors

traditionally associated with chemosensation. In Tuft-2 cells, Vmn2r26 functions as the specific

recognition element for N-undecanoylglycine, initiating the intracellular signaling cascade upon

ligand binding [1] [2].

PLCγ2 (Phospholipase C gamma 2): This enzyme serves as the primary signal transducer

downstream of Vmn2r26 activation. PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

to generate inositol trisphosphate (IP3) and diacylglycerol (DAG), second messengers that propagate

the signal within the cell [1].

Calcium ions: The key secondary messenger released from intracellular stores in response to IP3

generation. The resulting calcium flux triggers multiple downstream processes including eicosanoid

production and gene expression changes [1] [2].

Prostaglandin D2 (PGD2): The effector eicosanoid produced by Tuft-2 cells in response to pathway

activation. PGD2 functions in a paracrine manner to stimulate neighboring goblet cells and potentially
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other immune cells in the intestinal mucosa [1] [2].

SpiB: An Ets-family transcription factor whose expression is induced by Vmn2r26 signaling. SpiB

coordinates the transcriptional program responsible for Tuft-2 cell development and expansion during

bacterial challenge, creating a positive feedback loop that amplifies the antimicrobial response [1] [2].

Table 1: Core Components of the N-undecanoylglycine-Vmn2r26 Signaling Pathway

Component Type Function Localization

N-undecanoylglycine Bacterial metabolite Vmn2r26 ligand Intestinal lumen

Vmn2r26 Vomeronasal receptor Metabolite sensing Tuft-2 cell membrane

PLCγ2 Phospholipase C Signal transduction Cytoplasm

Calcium ions Second messenger Intracellular signaling Cytoplasm/nucleus

PGD2 Prostaglandin Paracrine effector Extracellular space

SpiB Transcription factor Gene regulation Nucleus

Signaling Cascade Sequence

The molecular sequence of the N-undecanoylglycine-Vmn2r26 pathway follows a precise cascade:

Ligand Recognition: N-undecanoylglycine, produced by bacteria such as Shigella, binds specifically

to the Vmn2r26 receptor on Tuft-2 cells [1].

Receptor Activation: Ligand binding induces conformational changes in Vmn2r26, activating its

associated G-protein complexes and initiating intracellular signaling [1].

PLCγ2 Activation: The activated receptor stimulates PLCγ2, which cleaves PIP2 into IP3 and DAG

[1].

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering release of

stored calcium ions into the cytoplasm, creating a transient increase in intracellular calcium
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concentration [1] [2].

PGD2 Production: Elevated calcium levels activate enzymes in the prostaglandin synthesis pathway,

particularly cyclooxygenases, leading to production and secretion of PGD2 [1] [2].

Transcriptional Regulation: Concurrently, Vmn2r26 signaling activates expression of the SpiB

transcription factor, which drives Tuft-2 cell proliferation and maintains the Tuft-2 cell transcriptional

program [1] [2].

The visualization below represents the complete N-undecanoylglycine-Vmn2r26 signaling pathway and its

immunological functions:
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Visualization of the N-undecanoylglycine-Vmn2r26 signaling pathway in intestinal Tuft-2 cells

Experimental Approaches and Methodologies

The investigation of N-undecanoylglycine-Vmn2r26 signaling requires specialized experimental approaches

that span molecular biology, immunology, and metabolomics. Well-designed assays are essential for

elucidating the complex mechanisms of this bacterial sensing pathway and validating its functional

significance in antimicrobial immunity.

Key Experimental Protocols

Tuft-2 Cell Identification and Isolation: Researchers utilize fluorescence-activated cell sorting

(FACS) to isolate pure populations of Tuft-2 cells based on surface markers. The primary

identification marker is CD45 in combination with Sh2d6, which serves as a signature gene for this

specific cell population [2]. For genetic lineage tracing, Lgr5-EGFP-IRES-CreERT2 mice are

employed to confirm the intestinal stem cell origin of Tuft-2 cells, distinguishing them from bone

marrow-derived immune cells [2].

Bacterial Challenge Models: Experimental bacterial infection typically utilizes Shigella species as

the model pathogen, as these bacteria produce N-undecanoylglycine and effectively stimulate the

Vmn2r26 pathway [1]. In vivo infection models involve administering pathogenic bacteria to mice and

monitoring Tuft-2 cell responses through flow cytometry, immunohistochemistry, and gene expression

analyses at various time points post-infection [1] [2].

Metabolite Sensing Assays: The specific interaction between N-undecanoylglycine and Vmn2r26 is

validated through calcium imaging experiments in primary Tuft-2 cells or engineered cell lines

expressing Vmn2r26 [1]. Additional approaches include GPCR activation assays that measure second

messenger production (IP3, calcium) in response to purified N-undecanoylglycine stimulation [1].

Dose-response curves are generated using synthetic N-undecanoylglycine to determine EC50 values

and signaling potency [1].
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Genetic Manipulation Studies: CRISPR-Cas9-mediated gene knockout is employed to generate

Vmn2r26-deficient mice, which are then challenged with bacterial pathogens to assess the necessity of

this receptor for Tuft-2 cell activation and antibacterial immunity [1]. Complementary approaches

include small interfering RNA (siRNA) knockdown of pathway components (PLCγ2, SpiB) in

primary Tuft-2 cells to establish their roles in the signaling cascade [1].

Transcriptomic Analysis: Microarray and RNA sequencing techniques are applied to compare gene

expression profiles between Tuft-2 cells and non-Tuft-2 epithelial cells under basal conditions and

following Shigella infection [2]. These analyses identify differentially expressed genes and pathway

enrichment, confirming the specific transcriptional program associated with Tuft-2 cell function [2].

Table 2: Experimental Approaches for Studying N-undecanoylglycine-Vmn2r26 Signaling

Method Category Specific Techniques Key Applications Readout Parameters

Cell Isolation FACS, Magnetic
sorting

Tuft-2 cell purification Purity, viability, marker
expression

Bacterial Models Shigella infection Pathway activation in
context

Tuft-2 cell expansion,
cytokine production

Metabolite
Sensing

Calcium imaging,
GPCR assays

Ligand-receptor
validation

Calcium flux, second
messenger production

Genetic
Manipulation

CRISPR-Cas9, siRNA Pathway component
necessity

Bacterial clearance, signaling
output

Transcriptomics Microarray, RNA-seq Gene expression
profiling

Differential expression,
pathway analysis

The experimental workflow for investigating Tuft-2 cell function involves a coordinated series of techniques

from initial cell identification to functional validation:
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Experimental Workflow for Tuft-2 Cell Functional Analysis
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Experimental workflow for investigating Tuft-2 cell function and N-undecanoylglycine signaling

Comparative Analysis with Related Tuft Cell Pathways

The N-undecanoylglycine-Vmn2r26 pathway operates within a broader network of tuft cell sensing

mechanisms that detect diverse microbial and parasitic threats. Understanding how this bacterial-sensing

system compares with other tuft cell activation pathways provides valuable insights into the specialization

and evolution of mucosal immunity.

Tuft Cell Activation by Diverse Stimuli

Parasite Detection Systems: During helminth infections, tuft cells respond to nematode-derived

metabolites through distinct receptor systems. Recent metabolomic analyses of nematode secretions

(Nippostrongylus brasiliensis and Haemonchus contortus) have identified undecanoic acid and related

compounds as potent inducers of tuft cell expansion, comparable to the known tuft cell activator

succinate [3]. These findings suggest that medium-chain fatty acids represent a conserved class of tuft

cell-activating metabolites across different pathogen classes, though they may engage different

receptor systems than N-undecanoylglycine [3].

Succinate-Sucnr1 Axis: The succinate receptor Sucnr1 (GPR91) represents the prototypical tuft cell

activation pathway, initially characterized in the context of protist (Tritrichomonas muris) infection [3].

This system demonstrates pathogen-specific receptor requirement, as Sucnr1-deficient mice cannot

clear protist infections but maintain normal responses to nematode challenges, indicating redundant

sensing mechanisms for helminths [3]. The specificity of receptor usage suggests tailored immune

detection strategies for different parasite classes.
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Bitter Taste Receptors: Tuft cells express multiple Tas2r bitter taste receptors that respond to

various bitter compounds and induce IL-25 release [3]. While these receptors are upregulated during

helminth infection, their necessity for parasite immunity remains unconfirmed, suggesting they may

function as auxiliary detection systems or respond to specific classes of parasite-derived molecules not

yet characterized [3].

Species Conservation: The fundamental role of tuft cells in anti-helminth immunity shows remarkable

evolutionary conservation. Similar expansion of tuft cells occurs in ruminants infected with

gastrointestinal nematodes, indicating that the tuft cell response program represents an ancient

defense mechanism maintained across diverse mammalian species [3]. This conservation underscores

the fundamental importance of epithelial sensory cells in metazoan immunity.

Table 3: Comparative Tuft Cell Activation Pathways

Activation
Pathway

Stimulus Receptor
Primary
Context

Key Effectors

Vmn2r26
signaling

N-undecanoylglycine Vmn2r26 Bacterial
infection

PGD2, SpiB

Succinate
sensing

Succinate Sucnr1/GPR91 Protist infection IL-25, ILC2
activation

Helminth
metabolite

Undecanoic acid Unknown Nematode
infection

IL-25, tuft cell
hyperplasia

Bitter compound Diverse bitter
compounds

Tas2r family Chemical
detection

IL-25 release

Therapeutic Implications and Future Directions

The N-undecanoylglycine-Vmn2r26 signaling pathway presents compelling opportunities for therapeutic

intervention in infectious, inflammatory, and potentially neoplastic diseases. Strategic targeting of this

system could yield novel approaches for modulating mucosal immunity with precision and reduced systemic

effects.
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Potential Therapeutic Applications

Anti-infective Strategies: Pharmacological potentiation of the Vmn2r26 pathway could enhance

frontline mucosal immunity against enteric pathogens, potentially offering prophylactic or

therapeutic benefits for bacterial diarrheal diseases [1]. Small molecule Vmn2r26 agonists might

function as mucosal immune adjuvants that boost innate defense mechanisms without directly

targeting pathogens, potentially reducing selective pressure for antimicrobial resistance [1]. The

natural amplification loop through SpiB-mediated Tuft-2 cell expansion provides an especially

attractive feature for sustained immunity against persistent or recurring infections [1] [2].

Inflammatory Disease Modulation: As tuft cells and their products (including PGD2) have been

implicated in various inflammatory conditions, selectively inhibiting the Vmn2r26 pathway might

offer new approaches for inflammatory bowel disease therapy [1]. The localization of this signaling

system to a specific epithelial cell subset presents opportunities for tissue-targeted therapeutics with

reduced systemic side effects compared to broad immunosuppressants. Given the role of bacterial

metabolites in pathway activation, microbiome-based interventions represent a complementary

approach to modulating this system [1] [3].

Cancer Immunotherapy Applications: As tuft cells and related solitary chemosensory cells have

been identified in various epithelial tissues beyond the intestine, the fundamental principles of this

bacterial sensing system might be harnessed for mucosal cancer immunotherapy [1]. Local

activation of epithelial surveillance cells could potentially enhance antitumor immunity at mucosal

surfaces, while the PGD2 axis might be manipulated to control specific immune cell populations in the

tumor microenvironment.

Drug Development Considerations

The development of therapeutics targeting the N-undecanoylglycine-Vmn2r26 pathway must address

several unique considerations. From a pharmacological perspective, the location of Vmn2r26 on epithelial

cells at the mucosal interface presents both opportunities and challenges for drug delivery, likely requiring

topical administration strategies or sophisticated targeting approaches for systemic compounds. The species

specificity of vomeronasal receptors necessitates careful validation of animal models for preclinical testing,

as receptor-ligand interactions may not fully conserve between humans and model organisms. From a safety
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perspective, the pleiotropic effects of PGD2 and other lipid mediators demand thorough evaluation of

potential on-target side effects, particularly in tissues with tuft cell populations beyond the intended site of

action. Finally, the interindividual variation in microbiome-derived N-undecanoylglycine production

might influence drug responses, potentially requiring patient stratification strategies based on microbial

metabolic profiles.

Conclusion

The N-undecanoylglycine-Vmn2r26 signaling pathway represents a sophisticated mechanism of epithelial

immunosurveillance that translates bacterial metabolite detection into coordinated antimicrobial responses.

Through this system, Tuft-2 cells function as sentinel chemosensors at mucosal interfaces, integrating

chemical information from the microbial environment to orchestrate innate immune defenses. The

mechanistic understanding of this pathway—from bacterial metabolite recognition through Vmn2r26, to

intracellular calcium signaling, PGD2 production, and SpiB-mediated transcriptional regulation—provides a

comprehensive framework for appreciating how epithelial tissues actively participate in immunity beyond

their traditional barrier functions.

The discovery and elucidation of this pathway highlights several fundamental principles in host-microbe

interactions. First, it demonstrates the sophisticated evolutionary adaptation of chemosensory systems for

immune monitoring, co-opting receptors traditionally associated with smell and taste for pathogen detection.

Second, it reveals the metabolic dialogue between host and microbiota, where bacterial products serve not

just as nutritional resources but as informational molecules that shape immune responses. Finally, it

underscores the functional specialization within epithelial cell populations, with Tuft-2 cells dedicated

specifically to microbial metabolite sensing while other epithelial cell types focus on absorption, secretion,

or barrier maintenance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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